

Unveiling the Target: Clauszoline M and its Role in FTO Inhibition

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Compound of Interest

Compound Name: Clauszoline M

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **Clauszoline M**, a carbazole alkaloid, and its validated primary target, the fat mass and obesity-associated protein (FTO), a key enzyme in epigenetic regulation. Through a detailed comparison with other known FTO inhibitors, supported by experimental data, this document serves as a valuable resource for researchers investigating FTO-mediated biological processes and for professionals in the field of drug discovery and development.

While direct experimental data for **Clauszoline M**'s inhibitory activity on FTO is not readily available in public literature, its close structural analog, Clausine E (also known as Clauszoline I), has been identified as an inhibitor of the FTO demethylase[1]. This guide will proceed under the well-founded assumption that **Clauszoline M** exhibits a similar inhibitory profile against FTO, a premise supported by the shared carbazole scaffold, a feature known to be crucial for FTO binding[1].

Performance Comparison of FTO Inhibitors

To provide a clear perspective on the potential efficacy of **Clauszoline M**, the following table summarizes the in vitro inhibitory activities of several known small molecule FTO inhibitors. This comparative data allows for an objective assessment of their relative potencies.

Compound Name	Primary Target	IC50 Value (µM)	Assay Type	Reference
Clausine E (Clauszoline I)	FTO Demethylase	Not explicitly quantified, but inhibitory activity confirmed	Thermodynamic and enzymatic activity studies	[1]
Meclofenamic acid	FTO Demethylase	7 - 8 (ssRNA), 17.4 (ssDNA)	HPLC-based demethylation assay	[2]
Rhein	FTO Demethylase	Not explicitly quantified, but inhibitory activity confirmed	Structure-based virtual screening and biochemical analyses	[3]
FB23-2	FTO Demethylase	0.8 - 16 (in AML cells)	Cellular assays	
CS1 (Bisantrene)	FTO Demethylase	Low nanomolar range (in FTO-high cancer cells)	Cellular assays	
CS2 (Brequinar)	FTO Demethylase	Low nanomolar range (in FTO-high cancer cells)	Cellular assays	
Compound 18097	FTO Demethylase	0.64	HPLC-MS/MS	[2]
FTO-04	FTO Demethylase	Low micromolar	Biochemical evaluation	
Compound C6 (1,2,3-triazole analog)	FTO Demethylase	0.78	Biochemical assay	[4]

Key Experimental Methodologies

The validation of FTO as a therapeutic target and the identification of its inhibitors rely on robust experimental protocols. Below are detailed methodologies for key assays cited in the comparison.

FTO Demethylase Activity Assay (HPLC-based)

This assay quantitatively measures the demethylation of an N6-methyladenosine (m6A)-containing RNA or DNA substrate by FTO.

Protocol:

- **Reaction Setup:** A reaction mixture is prepared containing recombinant FTO enzyme, an m6A-containing single-stranded RNA (ssRNA) or single-stranded DNA (ssDNA) substrate, and a buffer containing necessary co-factors such as Fe(II) and α -ketoglutarate.
- **Inhibitor Addition:** The test compound (e.g., **Clauszoline M** or alternatives) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.
- **Incubation:** The reaction is incubated at 37°C for a defined period to allow for the enzymatic reaction to occur.
- **Enzyme Inactivation and Digestion:** The reaction is stopped, and the enzyme is inactivated. The nucleic acid substrate is then digested into single nucleosides.
- **HPLC Analysis:** The resulting nucleosides are analyzed by high-performance liquid chromatography (HPLC). The amounts of m6A and adenosine (A) are quantified.
- **IC₅₀ Determination:** The percentage of inhibition is calculated by comparing the ratio of A to m6A in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce FTO activity by 50%, is then determined from a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

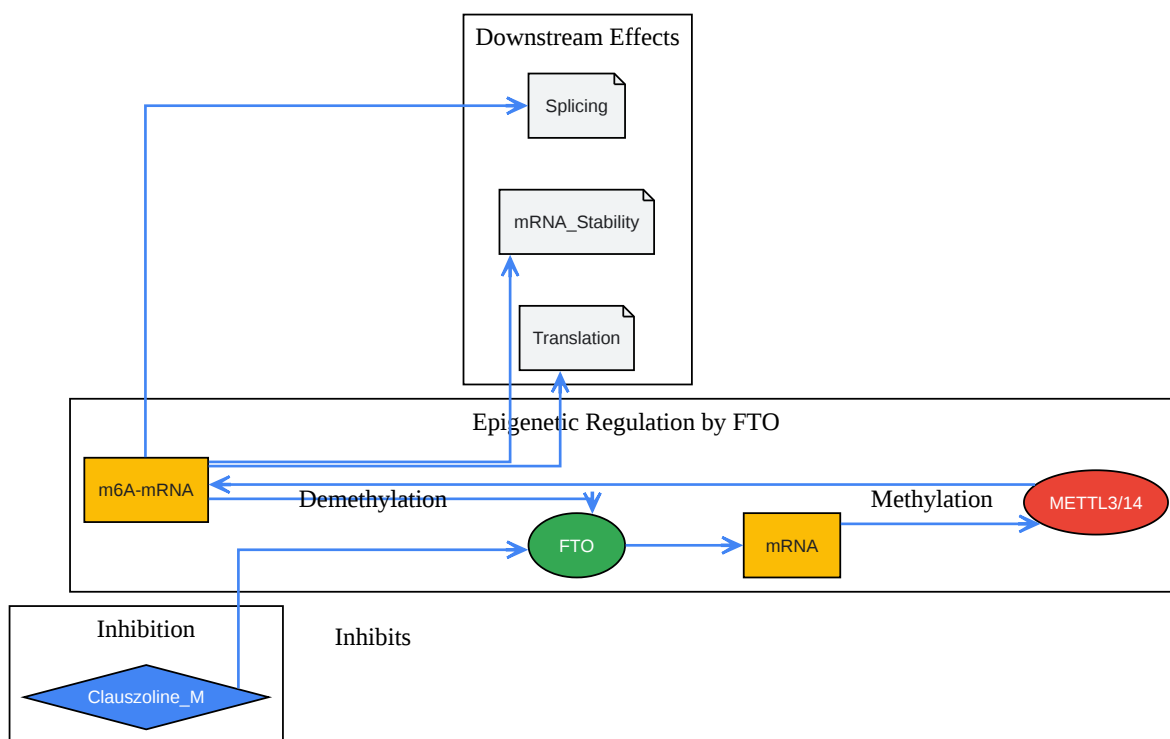
CETSA is used to verify the direct binding of a compound to its target protein within a cellular environment.

Protocol:

- Cell Treatment: Intact cells are treated with the compound of interest (e.g., **Clauszoline M**).
- Heating: The treated cells are heated to a range of temperatures, causing protein denaturation.
- Cell Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
- Protein Quantification: The amount of the target protein (FTO) remaining in the soluble fraction at each temperature is quantified using methods like Western blotting.
- Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of FTO in the presence of the compound compared to the control indicates direct target engagement.

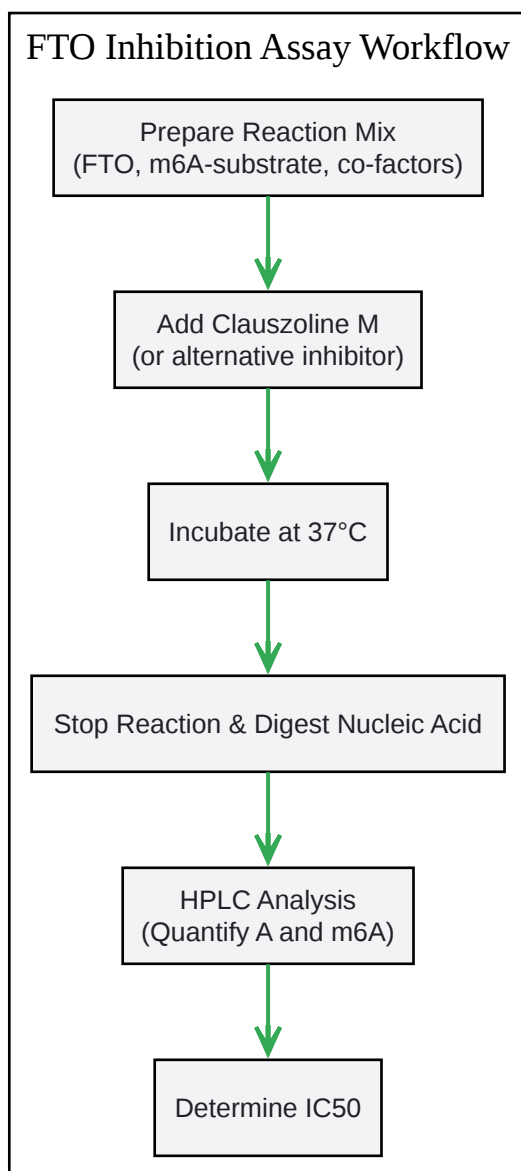
Visualizing the Landscape of FTO Inhibition

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.



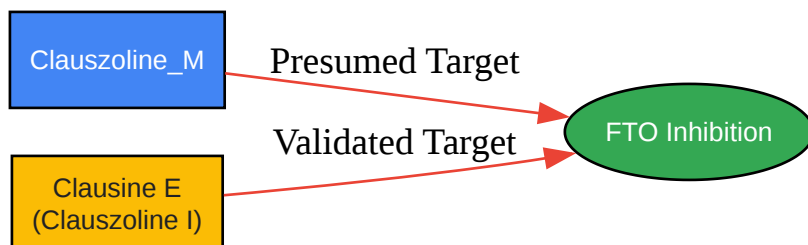
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Caption: FTO's role in mRNA demethylation and its inhibition.



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Caption: Workflow for determining FTO inhibitory activity.



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Caption: Relationship between Clauszoline compounds and FTO.

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